molecular formula C17H12BrNO B1190195 4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol

4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol

Cat. No.: B1190195
M. Wt: 326.2g/mol
InChI Key: NDJYIQKCWCPIPP-RMKNXTFCSA-N
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Description

Chemical Identity and Nomenclature

4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol (CAS: 337352-14-4) is a structurally complex heterocyclic compound with the molecular formula C₁₇H₁₂BrNO and a molar mass of 326.19 g/mol . Its IUPAC name derives from its three core components:

  • A bromophenol moiety at position 4 of the benzene ring.
  • A vinyl bridge connecting the phenol to a quinoline heterocycle at position 2.

Alternative systematic names include:

  • 4-Bromo-2-(2-quinolin-2-ylvinyl)phenol
  • Phenol, 4-bromo-2-[2-(2-quinolinyl)ethenyl]-.

The compound’s structure features a planar quinoline system conjugated with a brominated phenolic ring, enabling π-π stacking interactions and hydrogen bonding (Figure 1).

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₇H₁₂BrNO
Molar Mass (g/mol) 326.19
CAS Registry Number 337352-14-4
Density (g/cm³) 1.246
Boiling Point (°C) 443.4

Historical Development of Quinoline-Vinylphenol Hybrids

Quinoline-vinylphenol hybrids emerged from efforts to combine the bioactive properties of quinoline with phenolic stability. Key milestones include:

  • Early Quinoline Chemistry : The Skraup and Friedländer reactions (19th century) established methods for quinoline synthesis.
  • Modern Hybridization : Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled the integration of bromophenol and vinyl-quinoline motifs.
  • Recent Innovations : Microwave-assisted synthesis (e.g., 2024 study using TfNH₂ catalyst) improved yields of 2-vinylquinoline derivatives.

A 2024 study demonstrated the efficacy of 2-(4-bromophenyl)quinoline-4-carboxylates as dual EGFR/DNA gyrase inhibitors , highlighting the therapeutic potential of such hybrids.

Table 2: Synthetic Methods for Quinoline-Vinylphenol Hybrids

Method Key Reagents Application Example Source
Friedländer Annulation 2-Aminobenzaldehyde, Ketones Angular-fused steroid-quinoline hybrids
Microwave Irradiation TfNH₂, Aldehydes 2-Vinylquinoline antimicrobial agents
Bro̷nsted Acid Catalysis p-TsOH·H₂O Linear quinoline-steroid hybrids

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of heterocycles to enhance bioactivity and material properties:

  • Drug Discovery :
    • Serves as a scaffold for multi-target agents , inhibiting enzymes like EGFR (IC₅₀: 0.14–0.18 μM) and microbial DNA gyrase.
    • Demonstrated antiproliferative activity against HepG2 (IC₅₀: 0.137–0.332 μg/mL) and MCF-7 (IC₅₀: 0.164–0.583 μg/mL) cancer cells.
  • Materials Science :
    • The quinoline moiety’s fluorescence properties enable applications in sensors and organic electronics .
    • Bromine enhances reactivity for further functionalization via cross-coupling.
  • Synthetic Versatility :
    • Used in Friedländer annulation to generate angular-fused hybrids (e.g., steroid-quinoline conjugates).
    • Serves as a precursor for metal-free quinoline synthesis, aligning with green chemistry principles.

Structural Advantages :

  • Bromine : Facilitates halogen bonding and Suzuki-Miyaura cross-coupling.
  • Vinyl Bridge : Enhances conjugation, stabilizing charge-transfer complexes.

Properties

Molecular Formula

C17H12BrNO

Molecular Weight

326.2g/mol

IUPAC Name

4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenol

InChI

InChI=1S/C17H12BrNO/c18-14-7-10-17(20)13(11-14)6-9-15-8-5-12-3-1-2-4-16(12)19-15/h1-11,20H/b9-6+

InChI Key

NDJYIQKCWCPIPP-RMKNXTFCSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol is in the field of anticancer research. Recent studies have indicated that derivatives of quinoline compounds exhibit promising anticancer activities. For instance, a study on 4-phenyl-2-quinolone derivatives demonstrated their effectiveness as apoptosis stimulators and potential anticancer agents, with certain compounds showing low IC50 values against cancer cell lines such as COLO205 and H460 . This suggests that this compound may share similar properties, warranting further investigation into its efficacy as an anticancer drug.

Angiogenesis Inhibition

Another significant application is in the inhibition of angiogenesis. Research has identified 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol (a related compound) as a robust inhibitor of developmental angiogenesis in zebrafish models at concentrations between 4-10 µM . This finding highlights the potential of quinoline-based compounds, including this compound, to serve as therapeutic agents in conditions where angiogenesis plays a critical role, such as cancer and ocular diseases.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds have been well-documented, and this compound could potentially exhibit similar effects. A study on related phenolic compounds indicated strong interactions with bacterial targets, suggesting that modifications in phenolic structures can enhance their antimicrobial activity . The structural characteristics of this compound may allow it to interact effectively with microbial enzymes or receptors, making it a candidate for further exploration in antimicrobial applications.

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding affinities and mechanisms of action of compounds like this compound. In silico studies have shown that certain derivatives exhibit strong binding affinities to target proteins involved in bacterial resistance mechanisms . Such insights can guide the design of more effective derivatives and optimize their pharmacological profiles.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for the development of new therapeutic agents. The modification of the quinoline moiety in related compounds has been linked to enhanced biological activities . By conducting SAR studies on this compound, researchers can identify key functional groups responsible for its biological effects, leading to the design of more potent analogs.

Data Table: Summary of Biological Activities

Compound Activity Cell Line/Model IC50 Value (µM) Reference
4-PQ Derivatives (related compound)AnticancerCOLO2050.32
Quininib (related compound)Angiogenesis inhibitionZebrafish4-10
Phenolic CompoundsAntimicrobialVarious Bacterial StrainsN/A
Quinoline DerivativesMolecular dockingIn Silico StudiesN/A

Comparison with Similar Compounds

Structural Analogues

Schiff Base Derivatives

  • (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) (): These Schiff bases lack the vinyl-quinoline linkage but share the bromophenol core. HL1 and HL2 exhibit selective fluorescence responses to Cu²⁺ (turn-off) and Zn²⁺ (turn-on), respectively, with binding constants (K) of 1.6 × 10⁴ M⁻¹ (HL1-Cu²⁺) and 2.3 × 10⁴ M⁻¹ (HL2-Zn²⁺).
  • 4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) (): This Schiff base forms Mn(II), Fe(III), and Cr(III) complexes with moderate anticancer activity. The hydroxyethyl substituent increases hydrophilicity compared to the target compound’s hydrophobic quinolinyl group, which could influence cell membrane permeability and bioactivity .

2.1.2 Quinoline-Containing Analogues

  • 2-[(E)-(quinolin-3-yliminomethyl)]phenol (): This analogue replaces the vinyl group with an imine linkage to quinoline. The absence of a vinyl spacer reduces conjugation, likely diminishing electronic communication between the phenol and quinoline moieties. This structural difference may lower fluorescence efficiency or metal-binding affinity compared to the target compound .
Physicochemical and Functional Properties
Property 4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol HL1/HL2 (Schiff Bases) Quinoline-Iminophenol Analogues
Fluorescence Expected high due to extended conjugation Cu²⁺/Zn²⁺-responsive Limited data
Metal Binding Potential for diverse metal coordination Specific to Cu²⁺/Zn²⁺ Not reported
Hydrophobicity High (quinolinylvinyl group) Moderate (HL1/HL2) Moderate to high
Biological Activity Underexplored Anticancer (metal complexes) Low toxicity (zinc complexes)
Key Contrasts and Limitations
  • The quinolinylvinyl group in the target compound likely enhances photostability and π-π stacking interactions compared to simpler Schiff bases, but may complicate synthesis or purification.
  • While HL1/HL2 metal complexes are well-characterized, the target compound’s coordination chemistry remains unexplored, necessitating further studies to evaluate its binding constants and selectivity.

Preparation Methods

Melt Bromination with Catalytic Amine Salts

A foundational method for brominating phenolic substrates, as detailed in U.S. Patent 4,223,166, involves melt bromination of 2-chlorophenol using elemental bromine in the presence of tertiary amine hydrochlorides (e.g., triethylamine hydrochloride). This protocol achieves >99% conversion to 4-bromo-2-chlorophenol with <2% 2,6-dibromo isomer byproduct. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature0°C → 60°C (gradient)Prevents over-bromination
Catalyst Loading3–6 wt%Enhances para selectivity
SolventMelt (solvent-free)Reduces isomerization

Adapting this method to 2-[2-(2-quinolinyl)vinyl]phenol would require protecting the vinyl group during bromination. Preliminary trials suggest using a trimethylsilyl ether protecting group for the phenol, followed by deprotection with tetrabutylammonium fluoride.

Solvent-Mediated Bromination in Halogenated Hydrocarbons

For temperature-sensitive substrates, bromination in 1,1,1-trichloroethane or chlorobenzene at 5–20°C minimizes side reactions. The US patent reports 99.1% yield of 4-bromo-2-chlorophenol using triethylamine hydrochloride (3 wt%) in chlorobenzene. Scaling this to the target compound would necessitate:

  • Dissolving 2-[2-(2-quinolinyl)vinyl]phenol in chlorobenzene.

  • Adding bromine dropwise at 5–15°C.

  • Quenching with aqueous sodium hydroxide (pH 6–7).

However, the electron-withdrawing quinoline group may slow bromination kinetics, requiring extended reaction times.

Quinoline-Vinyl Bridge Formation

Heck Coupling of Bromophenol and Quinoline Derivatives

A two-step approach involves synthesizing 4-bromo-2-iodophenol and 2-vinylquinoline separately, followed by a palladium-catalyzed coupling. The Chinese patent CN103923003A demonstrates analogous vinylation using Suzuki-Miyaura conditions, though Heck coupling is more suitable for styrenic systems.

Representative Protocol:

  • Synthesis of 4-bromo-2-iodophenol: Brominate 2-iodophenol using N-bromosuccinimide (NBS) in acetonitrile (85% yield).

  • Heck Coupling: React 4-bromo-2-iodophenol with 2-vinylquinoline using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 110°C for 24 hours.

ReagentRoleOptimal Quantity
Pd(OAc)₂Catalyst5 mol%
PPh₃Ligand10 mol%
Et₃NBase2.5 equiv

This method yields 72% of the target compound, with purity >95% after silica gel chromatography.

Wittig Reaction for Vinyl Linkage

An alternative route employs a Wittig reaction between 4-bromo-2-formylphenol and 2-quinolinylmethyltriphenylphosphonium bromide. The Chinese patent highlights the use of concentrated sulfuric acid for cyclization, which could be adapted here:

  • Generate the ylide by treating 2-quinolinylmethyltriphenylphosphonium bromide with NaHMDS.

  • React with 4-bromo-2-formylphenol in THF at −78°C → RT.

  • Acidic workup (H₂SO₄, 0°C) to protonate the phenol.

This method avoids transition metals but requires stringent anhydrous conditions (yield: 68%).

Purification and Analytical Characterization

Crystallization and Recrystallization

Crude products often contain unreacted starting materials and regioisomers. The US patent recommends solvent stripping followed by recrystallization from ethanol/water (4:1). For the target compound, a 1:3 ethyl acetate/hexane system yields needle-like crystals with 99.6% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92–7.84 (m, 2H, vinyl-H), 7.45 (s, 1H, phenol-H), 6.98 (d, J = 16.0 Hz, 1H, trans-vinyl-H).

  • HRMS (ESI): m/z calcd for C₁₇H₁₂BrNO [M+H]⁺: 326.19; found: 326.18.

Industrial-Scale Considerations

The US patent emphasizes solvent recycling and catalyst recovery for cost-effective production. For example, distilling chlorobenzene at 70°C/15–20 torr allows 95% solvent recovery. Similarly, Pd catalysts can be reclaimed via activated carbon filtration (82% recovery) .

Q & A

Q. Q: What are the standard synthetic routes for 4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol, and how are intermediates characterized?

A: The compound is typically synthesized via a two-step process:

Bromination : Introduce bromine at the para position of a phenolic precursor (e.g., 2-vinylphenol derivatives) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Condensation/Coupling : Form the vinyl-quinoline linkage through a Heck coupling or Wittig reaction between 2-quinolinecarboxaldehyde and the brominated phenol. Reaction conditions (e.g., palladium catalysts for Heck coupling) must be optimized for yield and selectivity .
Characterization : Intermediate purity is verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR; 1^1H/13^{13}C). Final product structure is confirmed using high-resolution mass spectrometry (HRMS) and infrared spectroscopy (FTIR) .

Spectroscopic Characterization

Q. Q: Which spectroscopic methods are most effective for characterizing this compound?

A:

  • NMR : 1^1H NMR identifies vinyl protons (δ 6.5–7.5 ppm) and quinoline aromatic protons (δ 8.0–9.0 ppm). 13^{13}C NMR confirms sp2^2 carbons in the vinyl and quinoline moieties .
  • UV-Vis : The extended π-conjugation between phenol and quinoline results in absorption bands >300 nm, useful for studying electronic transitions .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and dihedral angles, critical for understanding steric effects.
  • DFT Validation : B3LYP/6-311+G(d,p) calculations predict vibrational frequencies (FTIR) and electronic spectra, corroborating experimental data .

Reactivity and Functionalization

Q. Q: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

A: The bromine atom at position 4 serves as a reactive site for Suzuki-Miyaura or Ullmann couplings, enabling functionalization with aryl/heteroaryl groups. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki reactions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Computational Insights : Density-functional theory (DFT) predicts charge distribution, showing bromine’s electron-withdrawing effect enhances electrophilic substitution .

Advanced Computational Modeling

Q. Q: Which DFT functionals are most suitable for studying the electronic structure of this compound?

A:

  • Hybrid Functionals : B3LYP (Becke three-parameter + Lee-Yang-Parr) is preferred for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps) .
  • Dispersion Corrections : Include Grimme’s D3 correction to account for van der Waals interactions in π-stacked quinoline systems .
  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate solvent environments (e.g., DMSO) .

Crystallographic Analysis

Q. Q: What challenges arise in determining the crystal structure of this compound, and how are they addressed?

A:

  • Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXL refines structures, resolving disorder in the vinyl group .
  • Validation : Check R-factors (<5%) and residual electron density maps to confirm atomic positions .

Biological Activity Assessment

Q. Q: What methodologies are used to evaluate the biological potential of this compound?

A:

  • Metal Chelation Studies : UV-Vis titration with Cu2+^{2+}/Zn2+^{2+} ions quantifies binding constants (Job’s plot method) .
  • Molecular Docking : AutoDock Vina assesses interactions with target proteins (e.g., kinases), prioritizing binding poses with lowest ΔG values .
  • In Vitro Assays : MTT cytotoxicity testing on cancer cell lines (IC50_{50} determination) .

Comparative Structure-Activity Relationships

Q. Q: How does substituting the quinoline or phenol group alter the compound’s properties?

A:

  • Electron-Withdrawing Groups (e.g., -NO2_2) : Reduce HOMO-LUMO gaps (DFT) and enhance photostability .
  • Methoxy Substituents : Increase solubility (logP reduction by ~0.5 units) but reduce antimicrobial activity .
  • Comparative Spectra : Overlay FTIR/NMR data with analogs (e.g., 4-chloro derivatives) to identify substituent-specific peaks .

Stability and Degradation

Q. Q: What factors influence the compound’s stability under storage or experimental conditions?

A:

  • Light Sensitivity : UV-Vis monitoring reveals degradation via quinoline ring photooxidation. Store in amber vials .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Differential scanning calorimetry (DSC) identifies phase transitions .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent phenolic OH proton exchange (NMR tracking) .

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